Cas no 76647-54-6 (D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI))
![D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI) structure](https://it.kuujia.com/scimg/cas/76647-54-6x500.png)
76647-54-6 structure
Nome del prodotto:D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)
D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2'-N-formylsisomycin
- 6)]-2-deoxy- (9CI)
- D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®
- N-[(2S,3R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide
- G 367 S1
- {2-(Aminomethyl)-6-[(4,6-diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl)oxy]-3,4-dihydro-2H-pyran-5-yl}methanimidic acid
- G-367 S1
- DTXSID70997973
- CHEBI:223122
- N-[2-(aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-5-yl]ormamide
- G-367 S(1)
- D-Streptamine, O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-alpha-D-glycero-hex-4-enopyranosyl-(1-4)-O-(3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-6))-2-deoxy-, (SP-4-2)-
- 76647-54-6
- D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)
-
- Inchi: 1S/C20H37N5O8/c1-20(29)7-30-19(14(28)17(20)24-2)33-16-11(23)5-10(22)15(13(16)27)32-18-12(25-8-26)4-3-9(6-21)31-18/h3,8,10-19,24,27-29H,4-7,21-23H2,1-2H3,(H,25,26)
- Chiave InChI: CEKWVQNWPXXMIU-UHFFFAOYSA-N
- Sorrisi: O(C1OCC(O)(C)C(NC)C1O)C1C(CC(N)C(OC2OC(CN)=CCC2NC=O)C1O)N
Proprietà calcolate
- Massa esatta: 475.264213
- Massa monoisotopica: 475.264213
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 33
- Conta legami ruotabili: 7
- Complessità: 714
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 217
- XLogP3: -4.5
Proprietà sperimentali
- Densità: 1.4
- Punto di ebollizione: 756.2°C at 760 mmHg
- Punto di infiammabilità: 411.1°C
- Indice di rifrazione: 1.612
D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI) Letteratura correlata
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
76647-54-6 (D-Streptamine,O-6-amino-2,3,4,6-tetradeoxy-2-(formylamino)-a-D-glycero-hex-4-enopyranosyl-(1®4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-b-L-arabinopyranosyl-(1®6)]-2-deoxy- (9CI)) Prodotti correlati
- 40775-87-9(5-propyl-1,2,4triazolo1,5-apyrimidin-7-ol)
- 2680883-63-8(3-(3-{(prop-2-en-1-yloxy)carbonylamino}piperidin-1-yl)butanoic acid)
- 1352435-52-9((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(4-methoxyphenyl)butanoic acid)
- 1261831-96-2(2-Methoxy-5-(2-(trifluoromethoxy)phenyl)pyridine-3-acetic acid)
- 1807107-08-9(4-Bromomethyl-3-cyano-2-mercaptophenylacetic acid)
- 2680879-65-4(methyl 4-acetyl-5-{(benzyloxy)carbonylamino}-1H-pyrrole-2-carboxylate)
- 876159-95-4((R)-1-(cyclohexylmethyl)piperidin-3-amine)
- 1494357-25-3(methyl 4-amino-3-(quinolin-6-yl)butanoate)
- 2229448-90-0(3-(2,2-dimethyl-1,1-dioxo-1lambda6-thiolan-3-yl)propanenitrile)
- 216442-81-8(Methyl 4',4-dimethylbiphenyl-2-carboxylate)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
